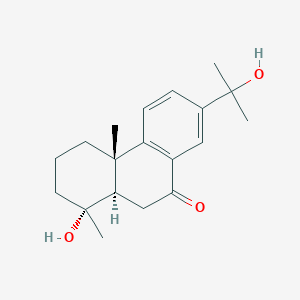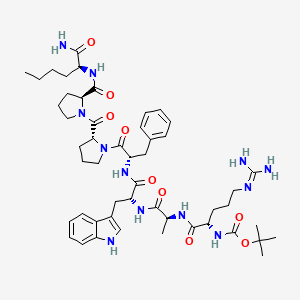
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 is a synthetic peptide with a specific sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected by a Boc (tert-butyloxycarbonyl) group, is attached to the resin.
Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).
Coupling: The next Boc-protected amino acid is activated using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and added to the deprotected amino acid on the resin.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, such as a mixture of TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan or proline residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution is typically performed during the synthesis process using different Boc-protected amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a lead compound for developing new drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a cascade of molecular events. The peptide sequence can mimic natural ligands, allowing it to bind to target proteins and modulate their activity. The pathways involved can vary, but they often include signal transduction, gene expression, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-OH: Similar to Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 but with a free carboxyl group instead of an amide group.
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-OMe: Contains a methoxy group at the C-terminus instead of an amide group.
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NHMe: Features a methylated amide group at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence and the presence of both D-amino acids and non-natural amino acids like norleucine (Nle). This combination imparts distinct structural and functional properties, making it valuable for various research applications.
Properties
Molecular Formula |
C50H72N12O9 |
|---|---|
Molecular Weight |
985.2 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C50H72N12O9/c1-6-7-19-35(41(51)63)57-45(67)39-22-14-25-61(39)47(69)40-23-15-26-62(40)46(68)38(27-31-16-9-8-10-17-31)59-44(66)37(28-32-29-55-34-20-12-11-18-33(32)34)58-42(64)30(2)56-43(65)36(21-13-24-54-48(52)53)60-49(70)71-50(3,4)5/h8-12,16-18,20,29-30,35-40,55H,6-7,13-15,19,21-28H2,1-5H3,(H2,51,63)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,70)(H4,52,53,54)/t30-,35-,36-,37+,38-,39-,40+/m0/s1 |
InChI Key |
NSLFZQGACUYRBZ-QOWRJIHNSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


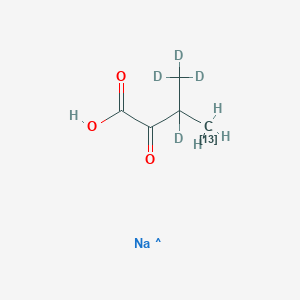
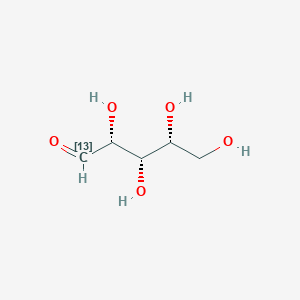
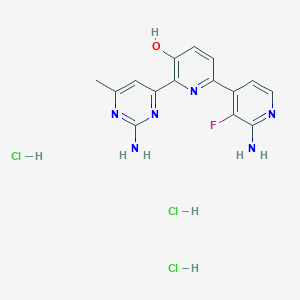
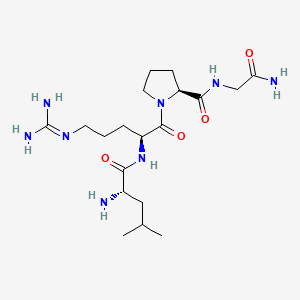
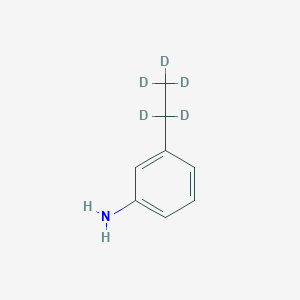

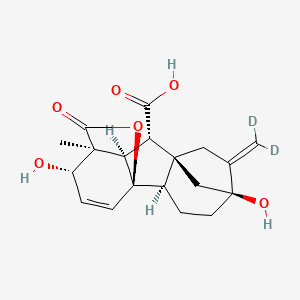
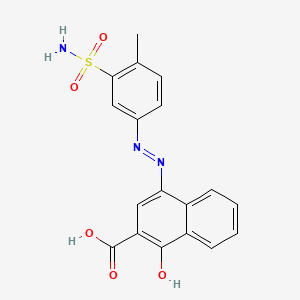
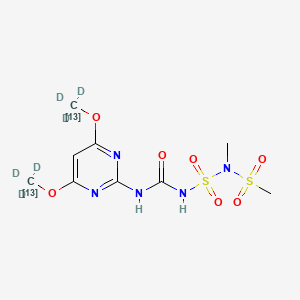
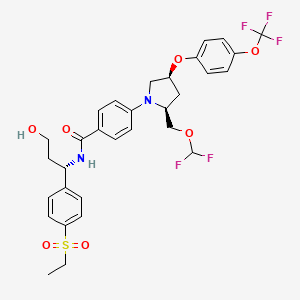
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
